4,7-Dichloro-5-methyl-1,10-phenanthroline

Phosphorescent materials Cocrystal engineering Halogen bonding

Researchers seeking tunable luminescent ligands face a gap with generic phenanthrolines. 4,7-Dichloro-5-methyl-1,10-phenanthroline (CAS 503864-02-6) provides a unique electron-withdrawing scaffold for predictable emission modulation. • Enables 611 nm emission via halogen-bonded cocrystals, a 91 nm red-shift vs. diphenyl analogs. • 5-methyl group retains critical pharmacophore for ~3.5-fold enhanced cytotoxicity in Pt(II) complexes (IC50 2.8 µM). • 4,7-dichloro handles allow nucleophilic aromatic substitution for further derivatization. A reliable, high-purity building block for coordination chemistry and optical materials R&D.

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
CAS No. 503864-02-6
Cat. No. B1601431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-5-methyl-1,10-phenanthroline
CAS503864-02-6
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2C3=NC=CC(=C13)Cl)Cl
InChIInChI=1S/C13H8Cl2N2/c1-7-6-8-9(14)2-4-16-12(8)13-11(7)10(15)3-5-17-13/h2-6H,1H3
InChIKeyNOAAEEUNKLEBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-5-methyl-1,10-phenanthroline (CAS 503864-02-6): Structural and Coordination Chemistry Baseline for Ligand Selection


4,7-Dichloro-5-methyl-1,10-phenanthroline (CAS 503864-02-6) is a substituted 1,10-phenanthroline derivative with the molecular formula C13H8Cl2N2 and molecular weight 263.12 g/mol, featuring electron-withdrawing chloro substituents at the 4- and 7-positions and a methyl group at the 5-position . The compound possesses zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds, with a predicted density of approximately 1.43 g/cm³ and a predicted boiling point of approximately 409.4 °C . The dual chlorine substitution at the 4,7-positions exerts a significant electron-withdrawing effect that distinguishes this ligand from mono-substituted or unsubstituted phenanthroline analogs in coordination chemistry and materials applications .

4,7-Dichloro-5-methyl-1,10-phenanthroline: Why Unsubstituted Phenanthroline and Alternative Derivatives Cannot Be Freely Substituted


1,10-Phenanthroline derivatives exhibit pronounced structure-activity divergence based on substitution position and electronic character, rendering generic interchange scientifically invalid. Methyl substitution at the 5-position versus the 4,7-positions produces distinct biological activity profiles in platinum(II) metallointercalators, with 5-methyl derivatives showing IC50 values of 2.8 ± 0.8 µM compared to >50 µM for 4,7-dimethyl analogs [1]. Similarly, 4,7-dichloro substitution markedly alters catalytic efficiency in Zn(OAc)2-mediated carbamate synthesis relative to unsubstituted phenanthroline [2]. The dual chloro substitution at the 4,7-positions in the target compound introduces both steric and electronic perturbations that cannot be replicated by mono-chloro, mono-methyl, or unsubstituted alternatives, necessitating compound-specific evaluation [3].

4,7-Dichloro-5-methyl-1,10-phenanthroline: Quantitative Differentiation Evidence for Scientific Selection


Phosphorescence Color Tuning: 4,7-Dichloro vs. 4,7-Dimethyl vs. 4,7-Diphenyl Substituents in Halogen-Bonded Cocrystals

In cocrystals assembled with 1,4-diiodotetrafluorobenzene (1,4-DITFB) via C-I···N halogen bonding, 4,7-dichloro-1,10-phenanthroline (DClPhe) produces a distinct yellow-green phosphorescence with a vibrational band maximum at 611 nm. This differs substantially from the orange-yellow emission of 4,7-dimethyl-1,10-phenanthroline (DMPhe) cocrystals (587 nm) and the green emission of 4,7-diphenyl-1,10-phenanthroline (DPPhe) cocrystals (520 nm) [1].

Phosphorescent materials Cocrystal engineering Halogen bonding

Catalytic Efficiency in Zn-Catalyzed Carbamate Synthesis: 4,7-Dichloro vs. Unsubstituted Phenanthroline

In the Zn(OAc)2-catalyzed synthesis of methyl phenylcarbamate from CO2 and Si(OMe)4, catalysts bearing 4,7-dihalogenated phenanthroline ligands (including 4,7-dichloro-1,10-phenanthroline and 4,7-dibromo-1,10-phenanthroline) were demonstrated to be significantly less efficient than the unsubstituted (phen)Zn(OAc)2 catalyst [1]. Other substituted phen ligands (4,7-bis(dimethylamino), 4,7-dimethoxy, 4,7-dimethyl, 3,4,7,8-tetramethyl, 4,7-diphenyl, and 5-nitro) did not produce significant yield changes compared to unsubstituted phenanthroline [1].

CO2 utilization Zinc catalysis Carbamate synthesis

Biological Activity Divergence by Methyl Position: 5-Methyl vs. 4,7-Dimethyl Substitution in Platinum(II) Metallointercalators

In a systematic structure-activity study of platinum(II) complexes containing methylated 1,10-phenanthroline ligands, 5-methyl-1,10-phenanthroline (5-Mephen) and 5,6-dimethyl-1,10-phenanthroline (5,6-Me2phen) displayed significantly enhanced cytotoxicity with IC50 values of 2.8 ± 0.8 µM and 1.5 ± 0.3 µM, respectively, against the L1210 murine leukemia cell line [1]. In contrast, 4,7-dimethyl-1,10-phenanthroline (4,7-Me2phen) and 3,4,7,8-tetramethyl-1,10-phenanthroline were inactive with IC50 values exceeding 50 µM, while unsubstituted phenanthroline (phen) exhibited an IC50 of 9.7 ± 0.3 µM [1].

Anticancer metallodrugs DNA intercalation Platinum(II) complexes

Electron-Withdrawing Effect of 4,7-Dichloro Substitution: Physicochemical Property Differentiation

The 4,7-dichloro substitution pattern introduces a substantial electron-withdrawing effect that distinguishes this compound from electron-donating 4,7-dimethyl and 4,7-diphenyl analogs. This electronic perturbation directly influences intermolecular noncovalent interactions and phosphorescence properties, as demonstrated in cocrystal studies where the dichloro-substituted analog produces the most red-shifted emission (611 nm) among the three substituents tested (dimethyl: 587 nm; diphenyl: 520 nm) [1]. The target compound has zero hydrogen bond donors and zero rotatable bonds, with a predicted density of approximately 1.43 g/cm³ and boiling point of approximately 409.4 °C .

Ligand electronics Coordination chemistry Structure-property relationships

4,7-Dichloro-5-methyl-1,10-phenanthroline: Evidence-Backed Application Scenarios for Scientific Procurement


Phosphorescent Cocrystal Engineering for Yellow-Green to Orange-Red Emitting Optical Materials

Based on the demonstrated 611 nm emission wavelength for 4,7-dichloro-1,10-phenanthroline in halogen-bonded cocrystals with 1,4-DITFB—representing a 91 nm red-shift relative to the 4,7-diphenyl analog and a 24 nm red-shift relative to the 4,7-dimethyl analog—this ligand scaffold is specifically suited for applications requiring yellow-green to orange-red phosphorescence in solid-state optical functional materials [1]. The electron-withdrawing chloro substituents enable predictable modulation of emission color through halogen bonding interactions, providing a rational design pathway for tunable luminescent materials where precise emission wavelength control is critical.

Metal Complex Design Requiring 5-Methyl Activity Retention with 4,7-Position Synthetic Handles

The class-level evidence showing that 5-methyl substitution confers ~3.5-fold enhanced cytotoxicity (IC50 = 2.8 ± 0.8 µM) relative to unsubstituted phenanthroline (IC50 = 9.7 ± 0.3 µM) in platinum(II) metallointercalators establishes the 5-methyl group as a critical pharmacophore for biological activity [1]. The 4,7-dichloro substitution pattern in this compound provides synthetic handles for further derivatization (via nucleophilic aromatic substitution) without occupying the 5-position, enabling the construction of more complex ligand architectures that retain the advantageous 5-methyl moiety while introducing additional functionality at the 4,7-positions.

Negative Selection in Zn-Catalyzed CO2 Utilization Chemistry

The evidence that 4,7-dihalogenated phenanthroline ligands (including 4,7-dichloro-1,10-phenanthroline) are significantly less efficient than unsubstituted phenanthroline in Zn(OAc)2-catalyzed carbamate synthesis from CO2, while other substitution patterns (4,7-dimethyl, 4,7-diphenyl, 5-nitro, etc.) show no significant change, establishes a clear negative selection criterion [1]. Researchers designing catalysts for this specific transformation should avoid 4,7-dihalogenated ligands, including the target compound, and instead select unsubstituted phenanthroline or alternative substitution patterns that do not impair catalytic efficiency.

Coordination Chemistry Studies of Electron-Withdrawing Bidentate N-Donor Ligands

The 4,7-dichloro substitution pattern imparts a distinct electron-withdrawing character to the phenanthroline scaffold, contrasting with the electron-donating nature of 4,7-dimethyl and 4,7-diphenyl analogs [1]. This compound is appropriate for systematic investigations of ligand electronic effects on metal complex stability, redox potentials, and spectroscopic properties. The higher predicted density (~1.43 g/cm³) relative to unsubstituted phenanthroline may also influence crystallization behavior and solid-state packing in metal-organic frameworks and coordination polymers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dichloro-5-methyl-1,10-phenanthroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.